6-Methylmorpholine-2-carboxamide
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Overview
Description
6-Methylmorpholine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a carboxamide group at the 2-position and a methyl group at the 6-position
Mechanism of Action
Target of Action
It is known that carboxamide derivatives, such as 6-methylmorpholine-2-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds with its targets, which can lead to the inhibition of their activity . This interaction can result in changes to the function of the target proteins or enzymes, potentially altering cellular processes.
Biochemical Pathways
Carboxamide derivatives are known to interact with a variety of enzymes and proteins, suggesting that multiple pathways could be affected .
Result of Action
Given its potential to inhibit the activity of various enzymes and proteins, it could have wide-ranging effects on cellular processes .
Preparation Methods
6-Methylmorpholine-2-carboxamide can be synthesized through several methods. One common approach involves the amidation of 6-methylmorpholine-2-carboxylic acid with ammonia or an amine . This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often involves the use of coupling reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid for the reaction .
Chemical Reactions Analysis
6-Methylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
6-Methylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
6-Methylmorpholine-2-carboxamide can be compared with other carboxamide derivatives, such as indole-2-carboxamide and indole-3-carboxamide. These compounds also contain a carboxamide group and exhibit similar inhibitory properties due to their ability to form hydrogen bonds with enzymes and proteins .
Properties
IUPAC Name |
6-methylmorpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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